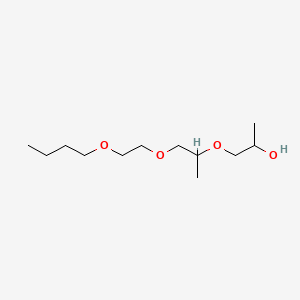

1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol

CAS No.: 37387-11-4

Cat. No.: VC17010283

Molecular Formula: C12H26O4

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37387-11-4 |

|---|---|

| Molecular Formula | C12H26O4 |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | 1-[1-(2-butoxyethoxy)propan-2-yloxy]propan-2-ol |

| Standard InChI | InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3 |

| Standard InChI Key | JUUQEXBPXBYHLF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCOCC(C)OCC(C)O |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol comprises a central propan-2-ol backbone modified by two ether-linked side chains. The primary chain features a 2-butoxyethoxy group (a four-carbon butyl chain connected via two ether oxygens) and a 1-methylethoxy group (an isopropyl ether). This configuration imparts significant steric bulk and polarity variations, enabling solubility in both aqueous and organic phases .

Three-Dimensional Conformation

Computational models derived from PubChem data reveal a preference for staggered conformations in the ether linkages, minimizing steric hindrance between adjacent methyl and butoxy groups . The molecule’s flexibility allows it to adopt multiple low-energy states, facilitating interactions with diverse solutes.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₆O₅ | |

| Molecular Weight (g/mol) | 234.33 | |

| XLogP3 (Partition Coeff) | 1.589 | |

| Topological Polar SA | 65.8 Ų |

Physicochemical Properties

Experimental and computed thermodynamic data highlight the compound’s stability and solvent compatibility:

Phase Transition Enthalpies

| Property | Value (kJ/mol) | Method |

|---|---|---|

| Enthalpy of Fusion (ΔfusH°) | 21.07 | Joback |

| Enthalpy of Vaporization (ΔvapH°) | 58.58 | Joback |

These values align with trends observed in branched glycol ethers, where increased chain branching reduces crystalline packing efficiency, lowering ΔfusH° compared to linear analogs .

Solubility and Partitioning

| Property | Value | Method |

|---|---|---|

| log₁₀ Water Solubility | -1.67 | Crippen |

| Octanol-Water Partition (logP) | 1.589 | Crippen |

The compound’s amphiphilic nature (logP ≈ 1.6) enables miscibility with polar solvents like ethanol (logP = -0.18) and non-polar media such as hexane (logP = 3.9) .

Biological Interactions and Toxicity

Limited toxicological studies suggest moderate biological activity:

Genotoxicity Assays

In CHO-K1 cell cultures, exposure to 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol induced dose-dependent chromosomal aberrations, implicating potential genotoxic effects at concentrations ≥ 50 μM . Mechanistic studies propose that ether bond cleavage may generate reactive intermediates capable of DNA adduct formation.

Metabolic Fate

Rat models (Fischer 344 strain) exhibited 42% urinary excretion of a radiolabeled dose within 24 hours, indicating partial systemic absorption and hepatic metabolism . Residual metabolites remain unidentified, warranting further pharmacokinetic profiling.

Industrial and Research Applications

While direct applications of 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol are sparsely documented, its structural analogs are employed in:

-

Coatings and Inks: As coalescing agents to enhance film formation and pigment dispersion.

-

Pharmaceuticals: Solvents for hydrophobic active ingredients, improving bioavailability.

-

Cleaning Formulations: Degreasing agents in industrial cleaners due to low aquatic toxicity .

Table 2: Comparative Solvent Performance

| Solvent | Relative Evaporation Rate | logP |

|---|---|---|

| Ethylene Glycol Monobutyl Ether | 0.78 | 0.95 |

| This Compound | 0.65 | 1.589 |

| Propylene Glycol Methyl Ether | 1.02 | 0.81 |

Future Directions and Research Gaps

Despite its promising properties, 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol remains undercharacterized. Critical research priorities include:

-

Synthetic Optimization: Developing scalable, cost-effective production methods.

-

Toxicological Profiling: Chronic exposure studies to establish occupational safety guidelines.

-

Application-Specific Trials: Evaluating performance in niche sectors (e.g., agrochemical adjuvants, electronic coatings).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume